(1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol
Description
Properties
IUPAC Name |
(1R)-2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)17-9-13(18)11-6-7-14-12(8-11)10-19-16(4,5)20-14/h6-8,13,17-18H,9-10H2,1-5H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNNRZNBSYVOCP-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC2=C(O1)C=CC(=C2)[C@H](CNC(C)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol, often referred to in the literature as a derivative of benzodioxin compounds, has garnered attention for its potential biological activities. This compound is particularly noted for its interactions with various biological systems, including its effects on receptor activity and its implications in pharmacology.
- Chemical Formula : C₁₂H₁₇N₃O₃
- CAS Number : 503068-37-9
- Molecular Weight : 223.27 g/mol
- LogP : 6.0553
- TPSA (Topological Polar Surface Area) : 69.18 Ų
The biological activity of this compound is primarily attributed to its role as an agonist or antagonist at specific receptor sites. The presence of the tert-butylamino group enhances its lipophilicity, potentially increasing its ability to cross biological membranes and interact with intracellular targets.
Biological Activities
-
Receptor Interaction :
- This compound has been shown to interact with adrenergic receptors, specifically β2-adrenergic receptors, influencing pathways related to vasodilation and bronchodilation.
- Studies indicate that it may exhibit selective agonist activity, which can be beneficial in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
-
Antioxidant Properties :
- Preliminary research suggests that derivatives of benzodioxin compounds may possess antioxidant properties, helping to mitigate oxidative stress in cells.
- These properties could have implications for neuroprotective strategies in conditions like Alzheimer’s disease.
-
Neuropharmacological Effects :
- Investigations into the central nervous system effects reveal potential anxiolytic or antidepressant activities, though further studies are needed to elucidate these mechanisms fully.
Table 1: Summary of Biological Activities
Case Study: Respiratory Effects
In a controlled study involving animal models, administration of this compound resulted in significant bronchodilation compared to placebo groups. The study measured airway resistance and found a marked decrease in resistance post-treatment, indicating effective β2-receptor agonism.
Scientific Research Applications
Impurity in Vilanterol
This compound is identified as an impurity of Vilanterol, a long-acting beta-agonist used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The presence of impurities in pharmaceutical products can significantly affect their efficacy and safety profiles.
Role in Drug Development
The study of impurities like (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanol is critical during the drug development process. Understanding the properties and effects of such impurities can aid in:
- Stability Studies : Assessing how impurities affect the stability of the active pharmaceutical ingredient (API).
- Toxicological Assessments : Evaluating potential toxic effects associated with impurities to ensure patient safety.
Case Studies
Several studies have highlighted the importance of identifying and quantifying impurities in pharmaceutical compounds:
Case Study 1: Stability Analysis
A study conducted on Vilanterol formulations showed that the presence of this compound could influence the degradation pathways of the main compound. This finding emphasizes the need for rigorous impurity profiling during formulation development to enhance product stability.
Case Study 2: Pharmacokinetics
Research has indicated that impurities can alter the pharmacokinetic properties of drugs. The interaction between Vilanterol and its impurities, including this compound, was examined to understand absorption, distribution, metabolism, and excretion (ADME) characteristics.
Comparison with Similar Compounds
Levalbuterol Related Compound F
- Chemical Name: (1R)-1-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-2-(tert-butylamino)ethan-1-ol
- Key Differences: Replaces the benzodioxin ring with a 4-benzyloxy-3-hydroxymethylphenyl group. Retains the tert-butylamino ethanol backbone, critical for β₂-adrenergic receptor binding.
- Applications : Certified as a United States Pharmacopeia (USP) reference standard for quality control in pharmaceuticals, indicating its relevance in drug development .
- Synthesis: Not explicitly detailed in evidence but likely involves similar asymmetric reduction strategies.
(1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)oxazolidin-2-one
- Key Differences: Oxazolidin-2-one ring replaces the ethanolamine group. Synthesized via a novel route involving bromination and protective group strategies, achieving high atom economy (>80%) and yield .
- Applications: Intermediate in enantioselective syntheses; the oxazolidinone moiety is a common chiral auxiliary in medicinal chemistry .
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
- Key Differences: Features a branched alkylphenoxyethoxy chain instead of aromatic or amino alcohol groups. Lacks stereochemical complexity.
- Applications: Industrial surfactant or solvent due to its ethoxylated phenolic structure .
Comparative Analysis Table
Research Findings and Implications
Structural Stability : The benzodioxin ring in the target compound enhances resistance to oxidative degradation compared to benzyloxy analogs like Levalbuterol Related Compound F, which may undergo faster metabolic cleavage .
Synthetic Efficiency: The asymmetric reduction method for the target compound leverages CaCl₂ to improve selectivity, whereas oxazolidinone synthesis prioritizes atom economy via protective group strategies .
Pharmacological Relevance: The tert-butylamino ethanol motif is conserved across adrenergic agonists, but the benzodioxin ring may reduce off-target effects by limiting conformational flexibility .
Q & A
Q. What controls are essential for in vivo pharmacokinetic studies to distinguish compound stability from metabolic clearance?
- Methodological Answer : Include:
- Bile-duct cannulated animals to assess enterohepatic recirculation.
- Stable isotope-labeled internal standards (e.g., d₃-tert-butyl analog) to correct for matrix effects in LC-MS/MS quantification.
- Tissue homogenate stability assays to confirm non-enzymatic degradation rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
